molecular formula C7H13ClO3S B2689822 2-(Oxan-2-yl)ethane-1-sulfonyl chloride CAS No. 1267215-74-6

2-(Oxan-2-yl)ethane-1-sulfonyl chloride

Cat. No. B2689822
CAS RN: 1267215-74-6
M. Wt: 212.69
InChI Key: XCGGOFLMWUWUTE-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)ethane-1-sulfonyl chloride, also known as oxalyl chloride, is a chemical compound in the sulfonyl chloride family. It is a colorless and volatile liquid with a pungent odor. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the synthesis of pharmaceutical and agrochemical intermediates, as well as in the production of polymers, dyes and pigments.

Scientific Research Applications

Versatile Sulfonating Agent for Amines

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, closely related to 2-(Oxan-2-yl)ethane-1-sulfonyl chloride, is utilized as a versatile sulfonating agent for amines. This compound allows for the easy sulfonation of primary and secondary amines, yielding excellent results. The Dios-amides formed in this process are activated amines that can undergo alkylation under specific conditions. The stability of the Dios group under various conditions, including basic and reductive environments, and its removal by heating in aqueous trifluoroacetic acid, demonstrate its versatility in chemical synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Ruthenium-Catalyzed Sulfonation

In the field of catalysis, this compound derivatives are instrumental. For example, (arene)ruthenium(II) complexes react with sulfonyl chlorides, leading to the selective catalytic meta sulfonation of 2-phenylpyridines. This process results in sulfones at specific positions relative to chelating groups, showcasing an unusual regioselectivity in chelation-assisted cyclometalation reactions (Saidi et al., 2011).

DNA Photo-Cleavage Agents

This compound derivatives like sulfonyl ethanone oxime exhibit significant activity in DNA photo-cleavage. These compounds, upon UV irradiation, generate sulfonyloxyl radicals capable of effectively cleaving DNA. Their interaction with DNA and the subsequent cleavage ability, which is concentration-dependent, highlight their potential in biotechnological and medical applications (Andreou et al., 2016).

properties

IUPAC Name

2-(oxan-2-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-4-7-3-1-2-5-11-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGGOFLMWUWUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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